molecular formula C14H14N4O3S B6084039 N-(4-{2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]acetyl}phenyl)acetamide

N-(4-{2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]acetyl}phenyl)acetamide

Cat. No. B6084039
M. Wt: 318.35 g/mol
InChI Key: NOKKEIWDSOQFPS-UHFFFAOYSA-N
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Description

N-(4-{2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]acetyl}phenyl)acetamide, also known as PAA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. PAA is a small molecule that has been synthesized through various methods and has been shown to have biochemical and physiological effects that make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of N-(4-{2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]acetyl}phenyl)acetamide is not yet fully understood. However, studies have shown that it can inhibit the activity of several enzymes, including thymidine phosphorylase, which is involved in the metabolism of nucleosides, and xanthine oxidase, which is involved in the production of reactive oxygen species.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been demonstrated to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB, a transcription factor involved in inflammation. Additionally, it has been shown to inhibit the expression of COX-2, an enzyme involved in the production of prostaglandins.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-{2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]acetyl}phenyl)acetamide is its low toxicity, which makes it a promising candidate for further research. However, its poor solubility in water can make it challenging to work with in lab experiments.

Future Directions

There are several future directions for research on N-(4-{2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]acetyl}phenyl)acetamide. One area of interest is its potential as a therapeutic agent for cancer treatment. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit their growth. Further research is needed to determine its efficacy and potential side effects in clinical trials.
Another area of interest is its antiviral properties. This compound has been shown to inhibit the replication of several viruses, including HIV and hepatitis B virus. Further research is needed to determine its potential as a therapeutic agent for viral infections.
In addition, this compound has been shown to have potential as an anti-inflammatory agent. Studies have demonstrated its ability to reduce inflammation in animal models of rheumatoid arthritis and colitis. Further research is needed to determine its potential as a therapeutic agent for inflammatory diseases.
Conclusion
In conclusion, this compound is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis methods, mechanism of action, biochemical and physiological effects, advantages, and limitations have been discussed. Further research is needed to determine its efficacy and potential side effects as a therapeutic agent for cancer, viral infections, and inflammatory diseases.

Synthesis Methods

The synthesis of N-(4-{2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]acetyl}phenyl)acetamide can be achieved through several methods, including the reaction of 4-acetamidophenol with 2-mercaptobenzothiazole, followed by the addition of 4-amino-6-hydroxy-2-pyrimidinethiol. Another method involves the reaction of 2-(4-chloroacetyl)phenylthioacetic acid with 4-amino-6-hydroxy-2-mercaptopyrimidine.

Scientific Research Applications

N-(4-{2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]acetyl}phenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, antiviral, and anti-inflammatory properties. Studies have also demonstrated its ability to inhibit the growth of cancer cells and induce apoptosis.

properties

IUPAC Name

N-[4-[2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3S/c1-8(19)16-10-4-2-9(3-5-10)11(20)7-22-14-17-12(15)6-13(21)18-14/h2-6H,7H2,1H3,(H,16,19)(H3,15,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOKKEIWDSOQFPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NC(=CC(=O)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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